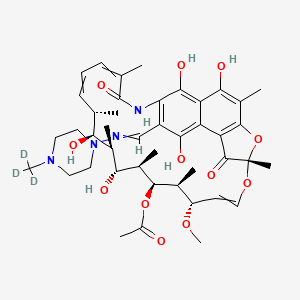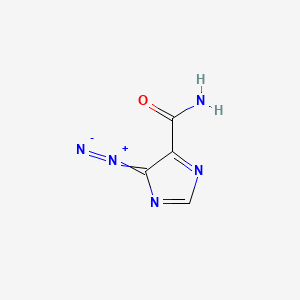![molecular formula C17H19N3O2 B1140679 tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate CAS No. 198904-84-6](/img/structure/B1140679.png)
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is an organic compound with the molecular formula C17H19N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridinyl group and a phenyl group connected through a methylene bridge to a hydrazinecarboxylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate typically involves the reaction of 4-(2-pyridinyl)benzaldehyde with tert-butyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain consistency in product quality and to minimize waste generation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions may result in various substituted products .
Scientific Research Applications
tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate include:
- tert-Butyl [[4-(2-pyridinyl)phenyl]methyl]hydrazinecarboxylate
- This compound derivatives with different substituents on the phenyl or pyridinyl rings .
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
198904-84-6 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-(4-pyridin-2-ylphenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12- |
InChI Key |
PIYYEQIVVRRORO-UNOMPAQXSA-N |
SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=C(C=C1)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2 |
Synonyms |
[[4-(2-Pyridinyl)phenyl]methylene]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




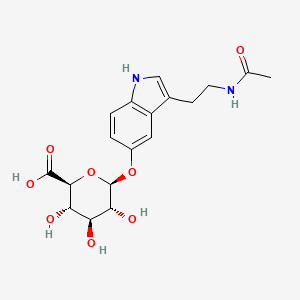
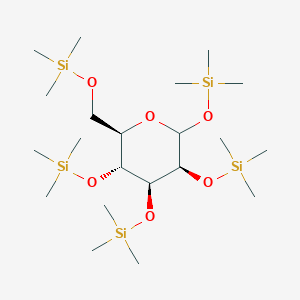
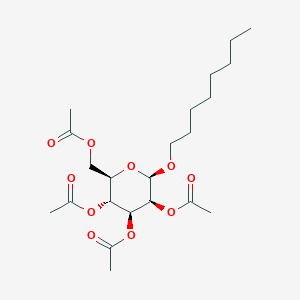
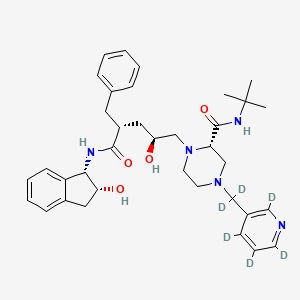
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B1140608.png)

